Phenylacetic-d7 acid

Description

Significance of Deuterated Compounds in Scientific Inquiry

Deuterated compounds, which contain the stable hydrogen isotope deuterium (B1214612) (D or ²H), are crucial tools across numerous scientific disciplines. thalesnano.comsymeres.com The replacement of hydrogen with deuterium results in a heavier molecule, a property that is easily detectable by analytical instruments like mass spectrometers without significantly altering the compound's chemical behavior. thalesnano.comclearsynth.com This unique characteristic underpins their widespread use in several key research areas.

In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comclearsynth.com When added in a known quantity to a sample, they co-elute with the non-labeled target analyte during chromatographic separation. Because the deuterated standard is chemically almost identical to the analyte, it experiences similar losses during sample preparation and similar variations in instrument signal. monadlabtech.compubcompare.aia-2-s.com However, due to its higher mass, its signal is clearly distinguishable from the analyte's signal in the mass spectrometer. clearsynth.com This allows researchers to calculate the precise concentration of the target analyte by comparing its signal intensity to that of the known amount of the internal standard, thereby correcting for experimental variability and matrix effects. clearsynth.coma-2-s.com

Furthermore, deuterium labeling is instrumental in metabolic research and for studying reaction mechanisms. thalesnano.comsymeres.comsynmr.in By introducing a deuterated compound into a biological system, scientists can trace its path through various metabolic pathways, identifying metabolites and determining rates of turnover and bioavailability. researchgate.netnih.govisotope.com This provides deep insights into drug metabolism, nutrient utilization, and the biochemical basis of diseases. symeres.comsynmr.in The change in reaction rate that occurs when a hydrogen atom is replaced by a deuterium atom, known as the kinetic isotope effect, also provides valuable information for elucidating the step-by-step mechanisms of chemical reactions. symeres.comscielo.org.mx

Overview of Phenylacetic Acid Biological and Environmental Relevance

Phenylacetic acid (PAA) is an organic compound with significant roles in both biological systems and the environment. nih.govwikipedia.org It consists of a phenyl group attached to a carboxylic acid group. ontosight.ai

Biological Relevance: PAA is recognized as a naturally occurring plant hormone belonging to the auxin family. wikipedia.orgmdpi.com It is found widely throughout the plant kingdom, often in higher concentrations than the more commonly studied auxin, indole-3-acetic acid (IAA). mdpi.combiorxiv.org PAA plays a role in various aspects of plant growth and development, most notably in promoting the formation of lateral and adventitious roots. mdpi.com It is also a metabolite found in many organisms, including humans, where it is formed from the breakdown of phenethylamine (B48288). nih.govwikipedia.org In microorganisms, PAA is a key intermediate in the catabolism of various aromatic compounds, including the amino acid phenylalanine. researchgate.netasm.orgasm.org Due to its biological activity, PAA and its derivatives are used in the synthesis of several pharmaceutical drugs, such as penicillin G and diclofenac. wikipedia.orgontosight.ai

Environmental Relevance: In the environment, phenylacetic acid is an important intermediate in the microbial degradation of various aromatic compounds. researchgate.netasm.org Bacteria and fungi break down pollutants like styrene (B11656) and ethylbenzene (B125841) into PAA, which is then further catabolized. researchgate.netnih.gov Its presence has been noted in settings such as anaerobic swine manure digesters, where its concentration can serve as an indicator of the metabolic state of the microbial community. oup.com The degradation pathways of PAA in bacteria are a subject of ongoing research, as they are central to the bioremediation of environments contaminated with aromatic compounds. researchgate.netnih.gov

Rationale for Deuterium Labeling in Phenylacetic Acid Studies

The scientific importance of phenylacetic acid in plant biology, human metabolism, and environmental science necessitates highly accurate and sensitive methods for its quantification. Phenylacetic-d7 acid is synthesized specifically for this purpose, serving as an ideal internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

When researchers aim to measure the exact amount of PAA in a complex sample—such as plant tissue, human plasma, or soil—they face challenges from other molecules in the sample matrix that can interfere with the measurement and from unavoidable sample loss during extraction and processing. By adding a precise amount of this compound to the sample at the beginning of the workflow, these issues can be overcome.

The seven deuterium atoms on this compound give it a molecular weight that is 7 units higher than that of natural PAA. sigmaaldrich.com This mass difference allows the mass spectrometer to detect and quantify both the labeled standard and the natural analyte simultaneously and without interference. clearsynth.com Because this compound behaves identically to PAA during extraction, cleanup, and chromatography, any loss of the analyte is mirrored by a proportional loss of the standard. monadlabtech.com By comparing the final measured signal of PAA to that of this compound, researchers can accurately calculate the initial concentration of PAA in the sample. nih.gov This approach has been successfully applied in studies determining the tissue distribution of PAA and its precursor in mice, demonstrating the critical role of this compound in enabling precise and reliable research findings. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 65538-27-4 | sigmaaldrich.com |

| Molecular Formula | C₆D₅CD₂CO₂H | sigmaaldrich.com |

| Molecular Weight | 143.19 g/mol | sigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 77-79 °C | sigmaaldrich.com |

| Boiling Point | 265 °C | sigmaaldrich.com |

| Mass Shift vs. Unlabeled | M+7 | sigmaaldrich.com |

Table 2: Summary of Phenylacetic Acid (PAA) Biological and Environmental Roles

| Domain | Role | Description | References |

|---|---|---|---|

| Biology | Plant Hormone (Auxin) | Promotes root growth and development in a wide range of plants. | wikipedia.orgmdpi.combiorxiv.org |

| Human Metabolite | An oxidation product of phenethylamine found in biological fluids. | nih.govwikipedia.org | |

| Microbial Metabolite | An intermediate in the catabolism of phenylalanine and other aromatic compounds in bacteria and fungi. | nih.govresearchgate.netasm.org | |

| Pharmaceutical Precursor | Used in the industrial synthesis of drugs like penicillin G. | wikipedia.orgontosight.ai | |

| Environment | Degradation Intermediate | Formed during the microbial breakdown of environmental pollutants such as styrene and ethylbenzene. | researchgate.netnih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetyl-CoA |

| Benzoyl-CoA |

| Diclofenac |

| Deuterium |

| Ethylbenzene |

| Indole-3-acetic acid (IAA) |

| Penicillin G |

| Phenethylamine |

| Phenylacetaldehyde |

| Phenylacetic acid (PAA) |

| This compound |

| Phenylalanine |

| Phenylpyruvate |

| Styrene |

Structure

3D Structure

Properties

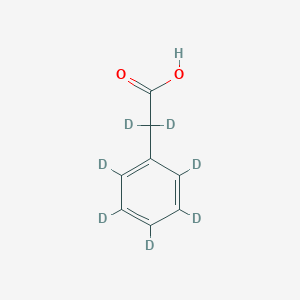

IUPAC Name |

2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480052 | |

| Record name | Phenylacetic-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65538-27-4 | |

| Record name | Phenylacetic-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65538-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Deuteration Strategies for Phenylacetic D7 Acid

Deuterium (B1214612) Exchange Methods for Phenylacetic Acid Synthesis

Deuterium exchange reactions are fundamental to the synthesis of Phenylacetic-d7 acid. These processes involve the substitution of hydrogen atoms with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O) or deuterated solvents.

High-Temperature, Dilute Acid Deuteration Protocols

High-temperature, dilute acid (HTDA) conditions represent a robust method for achieving extensive deuteration of aromatic compounds. In this approach, phenylacetic acid is heated at elevated temperatures, often in the range of 250–285 °C, in the presence of a dilute deuterated acid such as deuterium chloride (DCl) in deuterium oxide (D₂O). Under these forcing conditions, the hydrogen atoms on both the phenyl ring and the α-carbon of the acetic acid moiety can exchange with deuterium from the surrounding medium. This method is particularly effective for perdeuteration due to the high kinetic energy available to overcome the activation barriers for C-H bond cleavage.

Deuterium Oxide Mediated Labeling Approaches

Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for labeling approaches. Various catalytic systems can mediate the transfer of deuterium from D₂O to the phenylacetic acid substrate. For instance, photoredox catalysis in the presence of a thiol-based hydrogen atom transfer (HAT) catalyst can facilitate deuteration. In such systems, D₂O serves as the deuterium source, offering an operationally simple and efficient route to deuterated products. The reaction is typically initiated by visible light, which excites a photocatalyst, leading to a series of electron and hydrogen atom transfer events that result in the incorporation of deuterium.

Another approach involves the use of metal catalysts, such as palladium or iridium complexes, to activate C-H bonds and facilitate H/D exchange with D₂O. These methods can offer high selectivity for specific positions on the molecule, depending on the catalyst and directing groups used.

Back-Exchange Considerations in Deuterated Phenylacetic Acid Production

A critical consideration in the synthesis and handling of deuterated compounds is the potential for back-exchange. This phenomenon refers to the unwanted replacement of deuterium atoms with hydrogen atoms from protic sources in the environment, such as residual water or atmospheric moisture. Back-exchange can diminish the isotopic purity of the final product.

During the synthesis of this compound, the acidic proton of the carboxylic acid group is highly susceptible to exchange. While this is an unavoidable equilibrium process in the presence of any protic solvent, the deuterium on the carbon framework (both aromatic and aliphatic) is generally stable under neutral and mild acidic or basic conditions. To minimize back-exchange of the C-D bonds post-synthesis, it is crucial to handle the product in aprotic solvents and under anhydrous conditions. The lability of the carboxylic acid deuteron (B1233211) is often addressed by performing the final work-up and purification steps using deuterated reagents and solvents, or by analyzing the compound in its ester form, where the labile proton is replaced by an alkyl group.

Isotopic Purity and Distribution Characterization in this compound Synthesis

The successful synthesis of this compound is contingent upon rigorous characterization of its isotopic purity and the distribution of deuterium atoms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio of the molecule, allowing for the determination of the degree of deuteration. For this compound, a mass shift of +7 atomic mass units compared to the unlabeled compound is expected. High-resolution mass spectrometry (HRMS) can be used to accurately determine the molecular weight and confirm the incorporation of seven deuterium atoms. The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms. For instance, the fragmentation of deuterated phenylacetic acid would show characteristic losses of deuterated fragments, which can be compared to the fragmentation of the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for assessing isotopic purity. In a fully deuterated sample of this compound, the proton signals corresponding to the phenyl ring and the α-methylene group should be absent or significantly diminished. The presence of any residual proton signals indicates incomplete deuteration, and the integration of these signals relative to an internal standard can be used to quantify the level of isotopic enrichment. Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium atoms at their respective positions in the molecule, confirming their incorporation and distribution.

The table below summarizes the expected analytical data for this compound:

| Analytical Technique | Expected Observation for this compound | Purpose |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₈HD₇O₂. A mass shift of +7 compared to unlabeled phenylacetic acid. | Confirms the incorporation of seven deuterium atoms and determines overall isotopic enrichment. |

| ¹H NMR Spectroscopy | Absence or significant reduction of signals in the aromatic (~7.3 ppm) and α-methylene (~3.6 ppm) regions. | Determines the percentage of deuteration by quantifying residual proton signals. |

| ²H NMR Spectroscopy | Presence of signals corresponding to deuterium at the aromatic and α-aliphatic positions. | Confirms the location and distribution of deuterium atoms within the molecule. |

| ¹³C NMR Spectroscopy | Carbon signals will show coupling to deuterium (C-D coupling), resulting in multiplets, and may experience a slight upfield shift. | Provides further confirmation of deuteration at specific carbon positions. |

Advanced Synthetic Routes for Specific Deuteration Patterns

While the primary focus is often on the synthesis of the fully deuterated this compound, advanced synthetic methodologies allow for the selective incorporation of deuterium at specific positions within the phenylacetic acid framework. These methods are valuable for mechanistic studies, metabolic tracking, and for fine-tuning the pharmacokinetic properties of derivatives.

Transition metal catalysis plays a pivotal role in achieving regioselective deuteration. For example:

Palladium-catalyzed ortho-deuteration: Using a directing group strategy, palladium catalysts can selectively activate the C-H bonds at the ortho positions of the phenyl ring, facilitating H/D exchange with a deuterium source. This allows for the synthesis of phenylacetic acid specifically deuterated at the 2- and 6-positions.

Iridium-catalyzed hydrogen isotope exchange (HIE): Homogeneous iridium catalysts are highly effective for H/D exchange reactions on phenylacetic acid derivatives. By choosing the appropriate ligands for the iridium center, it is possible to direct the deuteration to either the aromatic or the aliphatic C-H bonds with high selectivity.

Decarboxylative deuteration: Advanced methods involving the decarboxylation of substituted benzoic acids in the presence of a deuterium source can lead to specifically deuterated phenyl derivatives, which can then be further elaborated to the corresponding phenylacetic acids.

These advanced routes provide access to a range of specifically labeled isotopologues of phenylacetic acid, expanding its utility in various scientific disciplines.

Analytical Research Applications of Phenylacetic D7 Acid

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte. Phenylacetic-d7 acid is considered a gold-standard internal standard for the quantification of natural phenylacetic acid because it co-elutes chromatographically and experiences identical extraction recovery and ionization efficiency in the mass spectrometer source. Its higher mass allows it to be distinguished from the unlabeled analyte, enabling precise and accurate correction for analytical variability.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique known for its high sensitivity and selectivity. This compound is frequently the internal standard of choice for LC-MS/MS methods developed to quantify phenylacetic acid and its metabolites in complex biological matrices.

For instance, a sensitive and rapid LC-MS/MS method was developed for the simultaneous determination of phenylbutyric acid and its primary metabolite, phenylacetic acid, in mouse plasma and various tissues. nih.govresearchgate.net In this research, PAA-d7 was added to the samples to serve as the internal standard. nih.govresearchgate.net The analysis was performed using multiple reaction monitoring (MRM), which detects specific precursor-to-product ion transitions for both the analyte (PAA) and the internal standard (PAA-d7), ensuring high specificity and mitigating interferences from the matrix. nih.govresearchgate.net The use of PAA-d7 was crucial for achieving reliable quantification across different biological samples. nih.govresearchgate.net

Table 1: Example of this compound Use in an LC-MS/MS Assay

| Target Analytes | Biological Matrix | Internal Standard Used | Analytical Technique | Key Finding |

| Phenylbutyric acid and Phenylacetic acid | Mouse Plasma & Tissues (Kidney, Liver, Heart, Lung, Muscle) | This compound (d7-PAA) & Phenylbutyric-d11 acid (d11-PBA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A simple, sensitive, and reliable method was validated for the simultaneous quantification of the drug and its metabolite, enabling a detailed tissue distribution study. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of small molecules. Due to the low volatility of carboxylic acids like phenylacetic acid, a chemical derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. This derivatization process can introduce variability.

The use of a deuterated internal standard like this compound is critical in GC-MS protocols because it undergoes the same derivatization reaction as the unlabeled analyte. Any inconsistency in the reaction efficiency is canceled out when the ratio of the analyte to the internal standard is calculated. A GC-MS method for determining phenylacetic acid in human blood was developed specifically using a deuterated internal standard to overcome the reproducibility challenges associated with derivatization. nih.gov This approach provides a robust screening tool for monitoring PAA levels in clinical research. nih.gov While some methods may use other labeled standards like ¹³C₂-labeled PAA, the principle remains the same: a stable isotope-labeled analog is essential for accurate quantification in GC-MS. nih.gov

While stable isotope-labeled internal standards are the preferred choice, several factors must be considered to ensure valid analytical results.

Mass Difference: The mass difference between the analyte and the internal standard should be sufficient (generally three or more mass units) to prevent isotopic crosstalk, where the signal from the natural isotopes of the analyte interferes with the signal of the internal standard. scioninstruments.com this compound, with a mass difference of seven units, easily meets this criterion.

Isotopic Purity: The internal standard should have high isotopic purity, meaning it should contain minimal amounts of the unlabeled species. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.

Label Stability: The isotopic labels must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Deuterium (B1214612) atoms on aromatic rings, as in this compound, are generally stable under typical bioanalytical conditions.

Contribution to Analytical Method Development and Validation

The availability of high-purity this compound is a key enabler for the creation and formal validation of bioanalytical methods that meet stringent regulatory standards.

This compound has been instrumental in the development of robust methods for quantifying phenylacetic acid in biological fluids. Such methods are essential for studying the pharmacokinetics of drugs like phenylbutyric acid, which is metabolized to phenylacetic acid. nih.govresearchgate.net A validated LC-MS/MS method using PAA-d7 allowed researchers to accurately track the concentration-time profiles of both phenylbutyric acid and phenylacetic acid in plasma and various tissues following drug administration. nih.gov The reliability afforded by the deuterated internal standard ensures that the data generated is of high quality, which is fundamental for making correct interpretations in pharmacological and metabolic studies. nih.govresearchgate.netnih.gov

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Regulatory guidelines require that key parameters be assessed. This compound is crucial for evaluating these parameters for phenylacetic acid assays.

Accuracy and Precision: In a method for analyzing phenylacetic acid in mouse tissues, the intra-day and inter-day precision and accuracy were found to be within ±15%, a standard acceptance criterion in bioanalytical method validation. nih.gov This high level of performance is achieved because the internal standard effectively corrects for procedural variations.

Recovery: this compound is used to accurately measure the efficiency of the extraction process. Because the deuterated standard is added before extraction, any losses will affect both the analyte and the standard equally. In one study, recoveries for phenylacetic acid from plasma and tissues were consistently high (above 81%). nih.gov

Matrix Effect: The biological matrix can suppress or enhance the ionization of an analyte, affecting accuracy. A co-eluting stable isotope-labeled internal standard like PAA-d7 is the best way to correct for these effects, as it experiences the same ionization modifications as the analyte.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample is known as selectivity. The unique mass transition of PAA-d7 in an MS/MS system ensures it is detected separately from both the analyte and any potential interferences.

Table 2: Role of this compound in Bioanalytical Method Validation

| Validation Parameter | Contribution of this compound | Example Finding |

| Accuracy & Precision | Corrects for analytical variability, ensuring measurements are reliable and reproducible. | Inter-day and intra-day accuracy and precision were within ±15%. nih.gov |

| Recovery | Allows for accurate determination of extraction efficiency from complex matrices. | Recoveries from plasma and tissues were higher than 81%. nih.gov |

| Matrix Effect | Compensates for signal suppression or enhancement caused by matrix components. | Enables accurate quantification despite matrix interferences in different tissues. nih.gov |

| Selectivity | Provides a distinct mass signal, ensuring the analyte measurement is not affected by other compounds. | Specific MRM transitions for the analyte and internal standard ensure high selectivity. nih.govresearchgate.net |

Applications in Metabolomics Research

The stable isotope labeling of this compound, where seven hydrogen atoms are replaced with deuterium, provides a distinct mass shift that allows it to be easily distinguished from its naturally occurring, non-labeled counterpart in mass spectrometry analysis. This property is fundamental to its application in metabolomics research.

Untargeted and Targeted Metabolomic Profiling

Metabolomic profiling can be broadly categorized into two approaches: untargeted and targeted. Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, while targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. googleapis.comnih.govnih.gov this compound plays a crucial role as an internal standard in both methodologies, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netnih.gov

In these analytical techniques, a known quantity of this compound is added to a biological sample before analysis. Because it behaves almost identically to the endogenous Phenylacetic acid during sample preparation and analysis but has a different mass, it allows for accurate quantification of the non-labeled compound. This corrects for any loss of analyte during the extraction process or variations in instrument response, thereby improving the accuracy and reproducibility of the results. nih.gov

For instance, in studies profiling the metabolome of various biological samples, such as urine or plasma, this compound helps in the reliable quantification of Phenylacetic acid, which can be an important marker for certain metabolic states or diseases. nih.govresearchgate.netresearchgate.net The ability to obtain precise measurements is critical for identifying subtle changes in metabolite concentrations that may be indicative of a particular physiological or pathological condition. nih.gov

Table 1: Application of this compound in Metabolomic Profiling

| Application | Technique | Role of this compound | Research Finding |

| Untargeted Metabolomics | GC-MS, LC-MS | Internal Standard | Enables comprehensive analysis of all measurable metabolites in a sample. googleapis.comnih.gov |

| Targeted Metabolomics | LC-MS/MS | Internal Standard | Allows for the precise and accurate quantification of specific, predefined metabolites. nih.govresearchgate.netresearchgate.net |

Biomarker Quantification and Discovery Using Stable Isotopes

The use of stable isotope-labeled compounds like this compound is a cornerstone of biomarker discovery and quantification in metabolomics. researchgate.net A biomarker is a measurable indicator of a biological state or condition. Changes in the levels of specific metabolites can serve as biomarkers for various diseases or for monitoring treatment responses. nih.gov

By acting as an internal standard, this compound facilitates the accurate measurement of Phenylacetic acid levels in large-scale clinical studies. nih.govresearchgate.netresearchgate.net This is essential for validating potential biomarkers and establishing their normal and pathological ranges. For example, Phenylacetic acid itself is a metabolite that can be derived from the breakdown of phenylalanine and is also produced by gut bacteria. nih.govhealthmatters.io Altered levels have been associated with various conditions, making its precise quantification critical.

The use of deuterated standards like this compound in mass spectrometry-based methods provides high sensitivity and specificity, allowing for the detection of even small changes in metabolite concentrations that might be clinically relevant. nih.govresearchgate.net

Table 2: this compound in Biomarker Research

| Research Area | Analytical Method | Role of this compound | Significance |

| Biomarker Discovery | LC-MS/MS | Internal Standard for Quantification | Identification of metabolites with altered levels in disease states. researchgate.net |

| Biomarker Validation | LC-MS/MS | Internal Standard for Accurate Measurement | Confirmation of the reliability of a potential biomarker across different patient cohorts. nih.govresearchgate.net |

Elucidation of Metabolic Fluxes through Phenylacetic Acid Pathways

Metabolic flux analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions within a biological system. biotech-pack.commedchemexpress.com By introducing a stable isotope-labeled substrate, such as a deuterated compound, into a system, researchers can trace the path of the labeled atoms through various metabolic pathways. medchemexpress.comresearchgate.netnih.gov

While this compound itself is often used as an internal standard for quantification, the principle of using isotopically labeled compounds is central to MFA. nih.govresearchgate.netbiotech-pack.com In the context of Phenylacetic acid metabolism, a labeled precursor could be used to trace its conversion to other metabolites. This allows scientists to understand the dynamics of the Phenylacetic acid pathway, including the rates of its synthesis and degradation. frontiersin.org

For example, by providing a labeled precursor to the Phenylacetic acid pathway, researchers can measure the rate at which labeled Phenylacetic acid and its downstream metabolites appear. This information is crucial for understanding how metabolic pathways are regulated and how they respond to genetic or environmental changes. medchemexpress.compnas.org This approach can reveal the activity of enzymes involved in the pathway and identify potential points of metabolic control. frontiersin.org

Investigations into Metabolic and Biochemical Pathways Involving Phenylacetic Acid

Mammalian Phenylacetic Acid Metabolism

In mammals, phenylacetic acid is a key metabolite involved in various physiological and pathological processes. Its metabolism is closely linked to the detoxification of nitrogenous waste and the modulation of cellular stress.

Phenylbutyric Acid as a Precursor to Phenylacetic Acid

Phenylbutyric acid is a prodrug that is rapidly metabolized into its active form, phenylacetic acid. wikipedia.orgfda.govorpharma.com This conversion primarily occurs in the liver and kidneys through the process of beta-oxidation. wikipedia.orgorpharma.comdrugbank.com Following oral administration, phenylbutyric acid is quickly absorbed, with peak plasma levels observed within an hour. wikipedia.orgfda.gov It is then converted to phenylacetate (B1230308), which becomes detectable in the plasma shortly thereafter. fda.gov

The metabolic pathway involves the conversion of phenylbutyrate to phenylbutyryl-CoA, which then undergoes beta-oxidation to yield phenylacetyl-CoA. wikipedia.org This series of reactions effectively shortens the butyric acid side chain to an acetic acid side chain, forming the basis for the therapeutic action of phenylbutyric acid. The use of deuterated analogs in research, such as those of the antitumor agent chlorambucil, which also undergoes beta-oxidation to a phenylacetic acid derivative, has helped in understanding this metabolic process and the potential for altering its rate. nih.gov

Conjugation Pathways: Formation of Phenylacetylglutamine (B1677654) and Other Derivatives

Once formed, phenylacetic acid is primarily eliminated from the body through conjugation with the amino acid glutamine. wikipedia.orgdrugbank.com This reaction, which also occurs in the liver and kidneys, is catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acyltransferase, resulting in the formation of phenylacetylglutamine. ncats.io Phenylacetylglutamine is a water-soluble compound that is efficiently excreted by the kidneys. wikipedia.orgfda.govdrugbank.com

This conjugation pathway is of particular importance as it provides an alternative route for the excretion of waste nitrogen. Each molecule of phenylacetylglutamine contains two atoms of nitrogen, making it comparable to urea (B33335) in its capacity to eliminate excess nitrogen from the body. wikipedia.orgdrugbank.com In humans, phenylacetylglutamine is the exclusive conjugate of phenylacetic acid. royalsocietypublishing.org However, studies in other species have revealed the formation of other conjugates, including phenacetylglycine in non-primate mammals and prosimians, and phenacetyltaurine in various species. royalsocietypublishing.org A minor metabolite, phenylbutyrylglutamine, has also been identified in humans. researchgate.net

The efficiency of this pathway is highlighted by the fact that approximately 80-100% of an administered dose of phenylbutyric acid is excreted as phenylacetylglutamine within 24 hours. drugbank.comfda.gov

Role in Endoplasmic Reticulum Stress Modulation and Cellular Protection

Phenylacetic acid has been shown to play a role in modulating endoplasmic reticulum (ER) stress and affording cellular protection. researchgate.netresearchgate.net The ER is a critical organelle involved in protein folding and synthesis, and its dysfunction can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Phenylbutyric acid, as a chemical chaperone, is known to alleviate ER stress. mdpi.com As the active metabolite of phenylbutyric acid, phenylacetic acid is implicated in these protective effects. researchgate.netresearchgate.net

Research has demonstrated that phenylacetic acid can help to mitigate ER stress in various disease models. researchgate.netresearchgate.net This modulation of ER stress is a key aspect of its therapeutic potential beyond its role in nitrogen scavenging.

Association with Metabolic Disorders and Disease States (e.g., Urea Cycle Disorders, Phenylketonuria)

The metabolic pathway of phenylacetic acid is of particular clinical relevance in the management of urea cycle disorders (UCDs). wikipedia.orgncats.io UCDs are a group of genetic diseases characterized by a deficiency in one of the enzymes required for the conversion of ammonia (B1221849) into urea. This leads to the accumulation of toxic levels of ammonia in the blood, a condition known as hyperammonemia. wikipedia.org

By providing an alternative pathway for nitrogen excretion via the formation and elimination of phenylacetylglutamine, administration of phenylbutyric acid can effectively reduce plasma ammonia and glutamine levels in patients with UCDs. fda.govtga.gov.au This therapeutic strategy is a cornerstone of chronic management for these disorders. ncats.io

Phenylacetic acid metabolism is also relevant to phenylketonuria (PKU), another inborn error of metabolism. In PKU, the inability to properly metabolize the amino acid phenylalanine can lead to its accumulation and the production of phenylacetic acid. While not a primary treatment for PKU, understanding the dynamics of phenylacetic acid in this context is important. royalsocietypublishing.org

Microbial Phenylacetic Acid Catabolism and Biosynthesis

Phenylacetic acid is not only a key metabolite in mammals but also plays a central role in the microbial world, particularly in the breakdown of aromatic compounds.

Bacterial Degradation Pathways of Aromatic Compounds via Phenylacetic Acid

Many bacteria possess sophisticated enzymatic machinery to degrade a wide variety of aromatic compounds, which are often environmental pollutants. Phenylacetic acid is a common intermediate in many of these catabolic pathways. researchgate.net Bacteria can break down complex aromatic hydrocarbons, ultimately funneling them into a central intermediate like phenylacetic acid. researchgate.net

The bacterial degradation of phenylacetic acid itself typically proceeds through the "phenylacetyl-CoA pathway." This pathway involves the activation of phenylacetic acid to phenylacetyl-CoA, followed by an aerobic hydroxylation of the aromatic ring. The ring is then cleaved and the resulting products are further metabolized to enter central metabolic cycles, such as the Krebs cycle, in the form of acetyl-CoA and succinyl-CoA. researchgate.net This allows the bacteria to utilize these aromatic compounds as a source of carbon and energy. The gut microbiota can also produce phenylacetic acid as a byproduct of dietary polyphenol metabolism. researchgate.net

Regulatory Mechanisms of Phenylacetic Acid Uptake (e.g., Sigma-54 Dependent Regulation)

The uptake of phenylacetic acid into bacterial cells is a tightly regulated process. In the styrene-degrading bacterium Pseudomonas putida CA-3, the uptake of PAA is dependent on the alternative sigma factor, σ54 (encoded by the rpoN gene). nih.gov A mutant strain (D7) with a disruption in the rpoN gene was unable to grow on phenylacetic acid, demonstrating the essential role of σ54 in its utilization. nih.gov

Further investigation revealed that the expression of the gene paaL, which encodes a phenylacetate permease responsible for transporting PAA across the cell membrane, is under the control of σ54. nih.gov In wild-type cells, paaL was expressed when grown on styrene (B11656) or phenylacetic acid, but no expression was detected in the σ54 mutant. nih.gov This σ54-dependent regulatory link appears to be a common feature among styrene-degrading Pseudomonads. nih.gov The use of PAA-d7 in uptake assays allows for precise measurement of the transport rate into the cell, enabling quantitative comparisons between wild-type and mutant strains and providing a clear picture of how regulatory elements like σ54 control PAA assimilation.

Significance in Biofilm Formation and Antimicrobial Activity

Phenylacetic acid exhibits a dual role in microbial communities, influencing both biofilm formation and demonstrating direct antimicrobial properties. In Pseudomonas aeruginosa, PAA has been shown to disrupt quorum sensing and reduce biofilm formation. frontiersin.org Conversely, in the opportunistic pathogen Acinetobacter baumannii, PAA can induce biofilm formation through the expression of Csu pili, which are key determinants in this process. frontiersin.orgnih.gov The catabolism of PAA is also linked to stress tolerance in A. baumannii, and interfering with this pathway can increase susceptibility to antibiotics. nih.gov

Furthermore, PAA produced by Bacillus licheniformis, a bacterium isolated from the fermented soybean food Chungkook-Jang, shows strong antimicrobial activity against a range of bacteria and yeasts, including Staphylococcus aureus, Escherichia coli, and Candida albicans. frontiersin.orgnih.gov Phenylacetic-d7 acid can be used as a tracer to follow the metabolic fate of exogenous PAA in these complex microbial communities, helping to determine how it is processed and whether it is the acid itself or a downstream metabolite that is responsible for the observed effects on biofilms and microbial growth.

Implications for Bioremediation of Aromatic Pollutants

Phenylacetic acid is a central metabolic intermediate in the bacterial degradation of numerous aromatic pollutants, including styrene and other environmental contaminants. frontiersin.orgnih.gov The ability of microorganisms to break down these often toxic and carcinogenic compounds is harnessed for bioremediation. nih.govpjoes.comnih.gov The general strategy in many bacteria is to convert a variety of aromatic compounds into a few key intermediates, such as PAA, which are then funneled into a shared degradation pathway. frontiersin.org

Stable isotope-labeled compounds are invaluable for tracking the degradation of pollutants in environmental samples. For instance, studies have used deuterium-labeled compounds to follow metabolic transformations within methanogenic consortia that degrade phenol (B47542). asm.org Similarly, this compound can be used to trace the flux through the PAA degradation pathway during the bioremediation of a target pollutant. This allows researchers to quantify degradation rates, identify potential metabolic bottlenecks, and assess the efficiency of bioremediation efforts under various conditions.

| Process | Organism(s) | Key Findings | Role of this compound |

|---|---|---|---|

| Enzyme Activation | General (e.g., Phaeobacter gallaeciensis) | Activated to phenylacetyl-CoA by Phenylacetate-CoA ligase (PaaK). asm.org | Tracer for quantifying enzyme kinetics and studying reaction mechanisms. |

| Uptake Regulation | Pseudomonas putida | Uptake is dependent on the σ54 sigma factor, which regulates the phenylacetate permease (PaaL). nih.gov | Standard for precise quantification of PAA uptake rates in regulatory studies. |

| Biofilm Formation | P. aeruginosa, A. baumannii | Can inhibit (P. aeruginosa) or induce (A. baumannii) biofilm formation. frontiersin.orgnih.gov | Metabolic tracer to identify the active molecule (PAA or metabolite). |

| Antimicrobial Activity | Bacillus licheniformis | Effective against various bacteria and yeast. frontiersin.orgnih.gov | Tracer to study metabolism and identify the source of antimicrobial action. |

| Bioremediation | Various environmental microbes | Central intermediate in the breakdown of aromatic pollutants. nih.gov | Tool to track degradation pathways and quantify bioremediation efficiency. |

Plant Phenylacetic Acid Metabolism and Physiological Roles

In plants, phenylacetic acid is recognized as a naturally occurring auxin, a class of phytohormones essential for growth and development. biorxiv.orgnih.gov While its biological activity is generally lower than the principal auxin, indole-3-acetic acid (IAA), PAA is often present in much higher concentrations. nih.gov this compound is a vital internal standard for the accurate quantification of endogenous PAA levels, which is necessary to understand its physiological roles. nih.gov

Biosynthesis from Phenylalanine and Interplay with Indole-3-acetic Acid Pathways

The primary biosynthetic pathway for PAA in plants mirrors that of IAA. PAA is synthesized from the amino acid L-phenylalanine, first being converted to phenylpyruvic acid, which is then transformed into PAA. nih.govoup.com This is analogous to the conversion of tryptophan to indole-3-pyruvic acid and then to IAA. nih.govoup.com Despite the similarity of the pathways, evidence from mutants in pea and maize indicates that the primary enzymes involved in IAA biosynthesis are not the main catalysts for PAA synthesis. nih.gov

A significant interplay exists between PAA and IAA metabolism. Studies have shown that the application of PAA to Arabidopsis can reduce the levels of active IAA, and vice-versa. biorxiv.orgoup.com This reciprocal regulation is achieved by increasing the formation of amino acid conjugates (e.g., aspartate conjugates) of the respective auxins, a process mediated by GH3 enzymes. oup.com Using isotopically labeled precursors, such as ¹³C-labeled phenylalanine or deuterated PAA, allows researchers to trace these biosynthetic and metabolic routes, confirming the conversion steps and quantifying the cross-talk between the two auxin pathways. nih.gov

Identification and Characterization of Novel Phenylacetic Acid Metabolites

Recent research has significantly expanded our understanding of PAA metabolism by identifying previously unknown metabolites. Comprehensive screening across various plant species, including Arabidopsis, pea, and spruce, has led to the identification of four novel endogenous PAA conjugates:

Phenylacetyl-leucine (PAA-Leu) biorxiv.orgoup.comresearchgate.net

Phenylacetyl-phenylalanine (PAA-Phe) biorxiv.orgoup.comresearchgate.net

Phenylacetyl-valine (PAA-Val) biorxiv.orgoup.comresearchgate.net

Phenylacetyl-glucose (PAA-glc) biorxiv.orgoup.comresearchgate.net

The identity of these compounds was confirmed by comparing their chromatographic retention times with synthetic standards. biorxiv.org Experiments involving the application of exogenous PAA to Arabidopsis seedlings demonstrated a significant, time-dependent increase in the concentrations of these novel conjugates, confirming their de novo synthesis in planta. biorxiv.orgresearchgate.net For example, after 180 minutes of treatment with PAA, the level of PAA-glc increased from approximately 180 pmol g⁻¹ FW to 40 nmol g⁻¹ FW. biorxiv.org These findings highlight a complex metabolic network for maintaining PAA homeostasis, which appears to share core machinery with IAA conjugation pathways. oup.com

Enzymatic Conjugation of Phenylacetic Acid with Amino Acids and Glucose

Phenylacetic acid (PAA), a naturally occurring auxin in plants, undergoes conjugation with amino acids and glucose as a key mechanism for regulating its activity and maintaining hormonal homeostasis. biorxiv.orgoup.commdpi.com This process is analogous to the inactivation pathways of the more extensively studied auxin, indole-3-acetic acid (IAA). mdpi.com The conjugation of PAA renders it biologically inactive, and these conjugated forms can be considered either as reversible storage forms or as intermediates for irreversible degradation. biorxiv.org

Recent research has significantly expanded our understanding of PAA conjugation. While previously only conjugates with aspartate (Asp), glutamate (B1630785) (Glu), and tryptophan (Trp) were identified in Arabidopsis, newer studies have uncovered several novel PAA metabolites. biorxiv.org Through liquid chromatography-mass spectrometry (LC-MS) screening across various plant species, researchers have identified endogenous PAA conjugates with leucine (B10760876) (PAA-Leu), phenylalanine (PAA-Phe), and valine (PAA-Val). biorxiv.orgsciencecast.orgresearchgate.netnih.gov

The enzymes responsible for this conjugation belong to the Gretchen Hagen 3 (GH3) family of amido synthetases. biorxiv.orgmdpi.com For instance, in Arabidopsis, overexpression of the GH3.5 gene led to a 15- to 70-fold increase in PAA-Asp levels, with a corresponding decrease in free PAA levels. biorxiv.orgoup.comoup.com Similarly, induction of GH3.9 resulted in a 13-fold increase in PAA-Glu levels. biorxiv.org Enzyme assays have confirmed that recombinant AtGH3.6 and AtGH3.17 can synthesize various PAA-amino acid conjugates. biorxiv.orgoup.com These findings demonstrate that PAA and IAA share core metabolic machinery for their conjugation, highlighting a complex regulatory network that maintains auxin homeostasis. biorxiv.orgsciencecast.orgresearchgate.netnih.gov

In addition to amino acid conjugation, PAA can also be conjugated to glucose. The previously unidentified metabolite, phenylacetyl-glucose (PAA-glc), has been detected in Arabidopsis, pea, and spruce. biorxiv.orgoup.com The formation of this glucosyl ester is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT84B1 and UGT74D1 in Arabidopsis. oup.commdpi.com

The levels of these conjugates vary between plant species and tissues. For example, pea cotyledons were found to contain PAA-Leu, PAA-Phe, PAA-Val, and phenylacetyl-tryptophan (PAA-Trp) at concentrations ranging from 0.5 to 8 pmol g⁻¹ FW. biorxiv.orgresearchgate.net In wheat cotyledons, these conjugates were present at concentrations not exceeding 2 pmol g⁻¹ FW. biorxiv.orgoup.com The identification of these novel PAA conjugates and the enzymes involved in their formation provides crucial insights into the metabolic regulation of this important phytohormone. biorxiv.orgsciencecast.orgresearchgate.netnih.gov

Table 1: Investigated Phenylacetic Acid Conjugates and Involved Enzymes

| Conjugate | Amino Acid/Sugar Moiety | Involved Enzymes | Plant Species Investigated |

|---|---|---|---|

| PAA-Asp | Aspartate | GH3.5 biorxiv.orgoup.comoup.com | Arabidopsis thaliana biorxiv.orgoup.comoup.com |

| PAA-Glu | Glutamate | GH3.9 biorxiv.org | Arabidopsis thaliana biorxiv.org |

| PAA-Leu | Leucine | AtGH3.6, AtGH3.17 biorxiv.orgoup.com | Pisum sativum (pea), Triticum aestivum (wheat), Arabidopsis thaliana biorxiv.orgresearchgate.netoup.com |

| PAA-Phe | Phenylalanine | AtGH3.6, AtGH3.17 biorxiv.orgoup.com | Pisum sativum (pea), Triticum aestivum (wheat), Arabidopsis thaliana biorxiv.orgresearchgate.netoup.com |

| PAA-Val | Valine | AtGH3.6, AtGH3.17 biorxiv.orgoup.com | Pisum sativum (pea), Triticum aestivum (wheat), Arabidopsis thaliana biorxiv.orgresearchgate.netoup.com |

| PAA-Trp | Tryptophan | Not specified | Arabidopsis thaliana biorxiv.orgresearchgate.net |

| PAA-glc | Glucose | UGT84B1, UGT74D1 oup.commdpi.com | Arabidopsis thaliana, Pisum sativum (pea), Picea abies (spruce) oup.com |

Role as a Phytohormone in Plant Growth and Development

Phenylacetic acid is recognized as a natural auxin, a class of phytohormones crucial for coordinating plant growth and development. biorxiv.orgoup.commdpi.com Although it is often found in higher concentrations than the principal auxin, indole-3-acetic acid (IAA), its biological activity is generally considered to be lower. biorxiv.orgoup.comresearchgate.net The auxin activity of PAA was first identified through classic bioassays such as the pea test, cylinder test, and oat bending test, which indicated that its potency is less than 10% of that of IAA. biorxiv.orgoup.commdpi.com

Despite its lower intrinsic activity, PAA plays a significant role in various aspects of plant development, particularly in root growth. biorxiv.orgoup.comresearchgate.net It has been shown to promote the formation of lateral and adventitious roots in a wide range of plant species, including tomato, sunflower, and pea. mdpi.com In some cases, PAA has demonstrated a stronger effect than IAA; for instance, in pea seedlings, PAA induced more lateral root primordia and longer lateral roots compared to IAA. mdpi.com The application of PAA to Arabidopsis seedlings also enhanced the formation of lateral roots, albeit at a 10- to 20-fold lower activity than IAA. nih.gov

PAA's influence extends to the aerial parts of plants as well. mdpi.com For example, daily application of PAA to tomato plants resulted in a significant increase in height. mdpi.com The molecular mechanism of PAA action involves the well-established TIR1/AFB auxin signaling pathway. nih.govnih.gov PAA promotes the interaction between the TIR1/AFB auxin receptors and the Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the subsequent expression of auxin-responsive genes. researchgate.netnih.govnih.gov This was confirmed by experiments showing that PAA-induced gene expression was abolished by an inhibitor of the TIR1/AFB pathway. nih.gov

While both IAA and PAA regulate an overlapping set of auxin-responsive genes, they exhibit distinct transport characteristics. nih.gov Unlike IAA, which undergoes active polar transport, PAA is not actively transported in a polar manner, which likely contributes to their different physiological roles. nih.govsoton.ac.uk The biosynthesis of PAA is thought to share components with the IAA biosynthetic pathway, with enzymes from the TAA and YUCCA families capable of converting phenylalanine to PAA. mdpi.comnih.gov

Table 2: Comparative Effects of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) on Plant Growth

| Plant Species | Developmental Process | Observation |

|---|---|---|

| Pisum sativum (pea) | Lateral root formation | PAA induced more lateral root primordia and longer lateral roots than IAA. mdpi.com |

| Arabidopsis thaliana | Lateral root formation | PAA enhanced lateral root formation, but with 10- to 20-fold lower activity than IAA. nih.gov |

| Lycopersicon esculentum (tomato) | Plant height | Daily application of PAA significantly increased plant height. mdpi.com |

| Various species | Root formation | PAA induced root formation when applied to the stem of tomato, sunflower, marigold, artichoke, buckwheat, dahlia, and tobacco. mdpi.com |

| Various species | General auxin activity | PAA exhibits less than 10% of the activity of IAA in classical auxin bioassays. biorxiv.orgoup.commdpi.com |

Involvement in Plant Defense Mechanisms and Herbivore Interactions

Beyond its role in growth and development, phenylacetic acid is also implicated in plant defense against pathogens and herbivores. biorxiv.orgfrontiersin.orgnih.gov PAA possesses antimicrobial properties, exhibiting both anti-fungal and anti-bacterial activities. biorxiv.orgoup.com For example, in vitro treatment with PAA has been shown to disrupt the cell wall and cytoplasm of mycelia, and its application on oilseed rape enhanced its resistance to the fungal pathogen Sclerotinia sclerotiorum. nih.gov

Plants have been observed to increase their production of PAA in response to herbivore attacks. biorxiv.orgnih.govresearchgate.net For instance, herbivore infestation in maize, poplar, and plumeria leads to an accumulation of PAA. nih.govresearchgate.net In poplar leaves damaged by herbivores, the levels of PAA conjugated to aspartate (PAA-Asp) were significantly induced, suggesting a role for PAA metabolism in the defense response. researchgate.net This increase in PAA and its conjugates upon herbivory points towards its function as a signaling molecule in plant-herbivore interactions.

The defensive role of PAA is further supported by studies where its exogenous application has been shown to protect plants. biorxiv.org Applying PAA can upregulate the expression of genes related to pathogen defense. researchgate.net In tomato plants, PAA was identified as an inducer of induced systemic resistance (ISR), significantly reducing the severity of Fusarium wilt disease. frontiersin.orgnih.gov This ISR response was associated with significant metabolic changes in the plant, including the accumulation of defense-related compounds from the phenylpropanoid pathway, such as L-phenylalanine, cinnamic acid, and benzoic acid. frontiersin.orgnih.gov

Auxins, including PAA, can modulate plant defense responses, often through crosstalk with other defense-related hormone signaling pathways, such as those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA). frontiersin.orgnih.govoup.comfrontiersin.org While IAA is known to sometimes suppress plant defenses, making the plant more susceptible to certain pathogens, the precise role of PAA in this complex network is still being elucidated. oup.comfrontiersin.org However, the evidence strongly suggests that PAA is an important component of the plant's chemical arsenal (B13267) against biotic stresses. biorxiv.orgfrontiersin.org

Table 3: Phenylacetic Acid in Plant Defense

| Organism | Plant | Observation |

|---|---|---|

| Herbivores | Zea mays (maize), Populus (poplar), Plumeria | Herbivore infestation increases PAA production. nih.govresearchgate.net |

| Sclerotinia sclerotiorum (fungus) | Brassica napus (oilseed rape) | Application of PAA enhances prevention of the fungal pathogen. nih.gov |

| Fusarium oxysporum f. sp. lycopersici (fungus) | Lycopersicon esculentum (tomato) | PAA acts as an ISR determinant, ameliorating Fusarium wilt disease. frontiersin.orgnih.gov |

| General Pathogens | Various | PAA exhibits antimicrobial properties and can upregulate defense-related genes. biorxiv.orgresearchgate.net |

Pharmacological and Therapeutic Research Applications of Phenylacetic Acid Analogs

Therapeutic Strategies for Hyperammonemia in Urea (B33335) Cycle Disorders

Urea cycle disorders (UCDs) are genetic diseases that result in the accumulation of toxic levels of ammonia (B1221849) in the blood, a condition known as hyperammonemia. researchgate.net Therapeutic strategies focus on providing alternative pathways for waste nitrogen excretion. mdpi.com Phenylacetic acid (PAA) and its prodrug, phenylbutyrate (PBA), are key players in this strategy. researchgate.netmdpi.com PAA conjugates with glutamine to form phenylacetylglutamine (B1677654), which is then excreted by the kidneys, effectively removing nitrogen from the body. mdpi.comnih.gov

In the clinical investigation of these drugs, precise measurement of PAA and its metabolites is crucial. Phenylacetic-d7 acid is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify PAA levels in plasma and tissues. nih.govepa.govresearchgate.net This allows researchers to study the pharmacokinetics of nitrogen-scavenging drugs, helping to optimize therapeutic regimens and understand the metabolic fate of the active compounds. veeprho.comepa.gov For instance, studies have used this compound to validate methods for the simultaneous determination of phenylbutyric acid and its active metabolite, phenylacetic acid, in mouse tissues, providing vital data on drug distribution. nih.govepa.gov

Investigation of Antineoplastic Activities and Mechanisms of Action

Phenylacetic acid and its analogs have demonstrated promising antineoplastic (anti-cancer) activities. google.comresearchgate.net Research has shown that PAA can induce tumor cells to differentiate and can cause cytostasis (inhibition of cell growth) in various cancer cell lines, including prostate carcinoma, glioblastoma, and melanoma. google.comnih.gov One of the proposed mechanisms of action is the inhibition of protein prenylation, a process critical for the growth of malignant cells. nih.gov

The potency of these antineoplastic effects has been correlated with the lipophilicity of the PAA analogs. nih.gov In studies investigating these structure-activity relationships, deuterated standards like this compound are essential for quantifying the parent compounds and their metabolites in cell cultures and animal models. veeprho.com This accurate measurement helps researchers to understand how structural modifications affect the drug's efficacy and metabolic stability. Furthermore, some PAA derivatives, such as Antineoplaston AS2-1 (a mixture of phenylacetic acid and phenylacetylglutamine), have been studied for their ability to induce apoptosis and inhibit histone deacetylase in cancer cells. researchgate.net

Modulation of Endoplasmic Reticulum Stress in Disease Contexts

Endoplasmic reticulum (ER) stress is implicated in a variety of human diseases, including neurodegenerative disorders and pancreatitis. researchgate.netresearchgate.net Phenylbutyric acid (PBA), which is metabolized to PAA, is known to act as a chemical chaperone that can alleviate ER stress by preventing the aggregation of misfolded proteins. mdpi.comresearchgate.netresearchgate.net This has made PAA and its analogs subjects of interest for therapies targeting ER stress-related pathologies.

To investigate the efficacy of these compounds, researchers must accurately measure their concentrations in biological systems. Analytical methods, validated using internal standards like this compound, allow for the precise quantification of PBA and PAA in cell culture media and tissues. nih.govepa.govresearchgate.net This enables studies to correlate drug concentration with biological effects, such as the reduction of ER stress markers. mdpi.com For example, research has demonstrated that 4-PBA can inhibit ER stress in melanoma cell lines, and the quantification of the compound was crucial to understanding its absorption and efficacy. mdpi.com this compound is used in the LC-MS/MS methods that make such precise measurements possible. nih.govresearchgate.net

Role in Antimicrobial Agent Development

The Phenylacetic acid scaffold is also being explored in the development of new antimicrobial agents. PAA itself exhibits some antimicrobial properties, and its catabolism by bacteria can influence their virulence and antibiotic resistance. researcher.liferesearchgate.net Researchers are synthesizing and testing various derivatives of PAA to enhance their antibacterial and antifungal activities. researchgate.netmdpi.com

For example, studies have explored hydrazide-hydrazones of phenylacetic acid and have found that some of these new compounds exhibit significant activity against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts. mdpi.com In another study, substituting the phenol (B47542) group in certain compounds with phenylacetic acid was investigated to understand the structure-activity relationship for antibacterial effects. acs.org The development and evaluation of these potential new antimicrobial drugs rely on robust analytical methods. The use of this compound as an internal standard ensures the accuracy of these methods, facilitating the study of the stability, and potential metabolic pathways of these novel PAA-based antimicrobial candidates. veeprho.com

Compound Information Table

| Compound Name | Synonyms |

| This compound | Benzene-d5-acetic-d2 acid sigmaaldrich.com |

| Phenylacetic acid | 2-Phenylacetic acid, Benzeneacetic acid nih.gov |

| Phenylbutyric acid | 4-Phenylbutyric acid, PBA researchgate.net |

| Phenylacetylglutamine | - |

| Antineoplaston AS2-1 | Mixture of phenylacetic acid and phenylacetylglutamine researchgate.net |

Research Application Data

Below is a summary of research applications where this compound is used as an analytical tool.

Interactive Data Table: Applications of this compound in Research

| Research Area | Analyte(s) Quantified | Analytical Method | Role of this compound | Key Finding | Reference |

| Hyperammonemia | Phenylacetic acid, Phenylbutyric acid | LC-MS/MS | Internal Standard | Enabled determination of drug and metabolite distribution in tissues. | nih.gov, epa.gov |

| Antineoplastic Activity | Phenylacetate (B1230308) and derivatives | LC-MS/MS | Internal Standard | Correlated lipophilicity of analogs with cytostatic potency. | nih.gov |

| ER Stress | Phenylacetic acid, Phenylbutyric acid | LC-MS/MS | Internal Standard | Quantified drug absorption to correlate with reduction of ER stress markers. | mdpi.com, researchgate.net |

| Antimicrobial Development | Phenylacetic acid derivatives | LC-MS/MS | Internal Standard | Facilitated study of novel antimicrobial candidates' stability and metabolism. | veeprho.com, mdpi.com |

Environmental and Ecological Research on Phenylacetic Acid

Natural Occurrence and Distribution in Various Ecosystems

Phenylacetic acid is broadly distributed across different biological kingdoms and ecosystems, from terrestrial plants and microbes to marine environments. It is a catabolite of phenylalanine and is produced by a wide array of organisms. wikipedia.org

In the plant kingdom, PAA has been identified as a natural auxin in numerous species. oup.com It is found in a variety of plants, including crops like oats, barley, rice, maize, and tobacco, as well as in model organisms such as Arabidopsis thaliana. researchgate.net Research has shown that PAA is present in different plant tissues, and its concentrations can vary significantly between species and even different organs within the same plant. nih.gov For instance, in many dicots like tomato, pea, and sunflower, PAA accumulates in shoots at levels several times higher than that of the more commonly studied auxin, indole-3-acetic acid (IAA). nih.gov Similarly, monocots and non-vascular plants also exhibit significant levels of PAA. nih.gov PAA's role as a plant growth regulator, influencing processes like cell elongation and root development, underscores its importance in plant physiology. nih.gov

Microorganisms, including bacteria, fungi, and algae, are also significant producers of Phenylacetic acid. oup.com Numerous bacterial genera such as Bacillus, Pseudomonas, Enterobacter, and Azospirillum have been shown to synthesize PAA. biorxiv.org In fungi, PAA is a known precursor in the biosynthesis of penicillin G. nih.gov Its production by soil microbes can influence plant growth and health, contributing to the complex chemical interactions within the rhizosphere.

The presence of Phenylacetic acid extends to the animal kingdom, where it has been identified in the secretions of various species. It is a known antimicrobial agent in the metapleural glands of most ant species. wikipedia.org Furthermore, it has been identified as a major pheromonal component in the ventral scent marking gland of the male Mongolian gerbil (Meriones unguiculatus). nih.gov In humans, PAA is a metabolite of phenethylamine (B48288). wikipedia.org

In marine ecosystems, evidence suggests the involvement of Phenylacetic acid in the metabolic pathways of certain archaea. For example, genomic data indicates that Thermoprofundales, a group of archaea found in marine benthic sediments, are capable of degrading aromatic compounds through the Phenylacetic acid pathway. This points to the role of PAA in the carbon cycle of these environments.

Below is a table summarizing the natural occurrence of Phenylacetic acid in various ecosystems.

| Ecosystem/Organism Group | Specific Examples | Role/Significance |

| Plants | Oats, barley, rice, maize, tobacco, Arabidopsis thaliana, tomato, pea, sunflower | Natural auxin, plant growth regulation |

| Bacteria | Bacillus sp., Pseudomonas sp., Enterobacter cloacae, Azospirillum brasilense | Plant growth promotion, antimicrobial activity, intermediate in aromatic compound degradation |

| Fungi | Penicillium chrysogenum, Aspergillus niger, Rhizoctonia solani | Precursor for penicillin G, phytotoxic activity, allelopathy |

| Algae | - | Studied for its broad distribution in this kingdom |

| Animals | Ants, Mongolian gerbil, Humans | Antimicrobial defense, pheromonal communication, metabolite of phenethylamine |

| Marine Environments | Thermoprofundales (Archaea) | Intermediate in aromatic compound degradation, role in carbon cycling |

Microbial Bioremediation Potential of Phenylacetic Acid Contaminants

The microbial breakdown of aromatic compounds is a crucial process for environmental decontamination. Phenylacetic acid serves as a central intermediate in the degradation of various aromatic pollutants, such as styrene (B11656) and ethylbenzene (B125841). researchgate.net Consequently, the microbial pathways for PAA catabolism are of significant interest for bioremediation applications. Microorganisms, including a wide range of bacteria and fungi, have evolved efficient enzymatic systems to utilize PAA as a sole source of carbon and energy under both aerobic and anaerobic conditions. researchgate.net

Under aerobic conditions, the bacterial degradation of Phenylacetic acid proceeds through a "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. nih.gov The pathway is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetyl-CoA ligase. wits.ac.za This is followed by a series of enzymatic steps involving epoxidation of the aromatic ring, isomerization to a seven-membered oxepin (B1234782) ring, hydrolytic cleavage of the ring, and subsequent β-oxidation-like steps. wits.ac.za This pathway ultimately yields central metabolic intermediates such as acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. sakura.ne.jpnih.gov The genes encoding these enzymes are often organized in a paa gene cluster. nih.gov

Several bacterial species have been identified as potent degraders of Phenylacetic acid. Pseudomonas putida and Escherichia coli have been model organisms for studying the aerobic PAA degradation pathway. nih.govnih.gov Other bacteria, such as Corynebacterium glutamicum, Burkholderia cenocepacia, and Sphingopyxis sp., have also been shown to effectively catabolize PAA. biorxiv.orgresearchgate.netusda.gov For instance, Sphingopyxis sp. YF1, isolated from Lake Taihu, demonstrated a high PAA-degrading rate, highlighting its potential for the bioremediation of aromatic compounds in aquatic environments. researchgate.net

Fungi also play a role in the bioremediation of Phenylacetic acid. White-rot fungi, known for their ability to degrade lignin, possess non-specific extracellular oxidative enzyme systems that can break down a wide range of aromatic pollutants. researchgate.net Fungal strains such as Trametes versicolor and Akanthomyces muscarius have been shown to efficiently remove PAA from liquid cultures. frontiersin.org The degradation pathway in fungi can involve hydroxylation of the aromatic ring followed by ring cleavage. frontiersin.org For example, in Akanthomyces muscarius AM1091, a cytochrome P450 monooxygenase (CYP1) and a dioxygenase (DIO4) are involved in the C2 hydroxylation and subsequent ring-opening of PAA. frontiersin.org

Anaerobic degradation of Phenylacetic acid has also been observed in mixed and pure microbial cultures. For example, a sulfate-reducing bacterium, tentatively classified as a Desulfosarcina sp., was isolated from an anaerobic reactor and was capable of degrading PAA. nih.gov The anaerobic pathway is thought to proceed via different intermediates compared to the aerobic pathway.

The table below presents some of the key microorganisms involved in the bioremediation of Phenylacetic acid.

| Microorganism | Type | Condition | Key Findings |

| Pseudomonas putida | Bacterium | Aerobic | Model organism for studying the paa gene cluster and degradation pathway. nih.gov |

| Escherichia coli | Bacterium | Aerobic | Well-characterized PAA degradation pathway. wits.ac.za |

| Corynebacterium glutamicum | Bacterium | Aerobic | Possesses a paa gene cluster for PAA catabolism. biorxiv.org |

| Sphingopyxis sp. YF1 | Bacterium | Aerobic | High PAA degradation rate, potential for aquatic bioremediation. researchgate.net |

| Trametes versicolor | Fungus | Aerobic | Efficiently removes PAA in liquid culture. frontiersin.org |

| Akanthomyces muscarius | Fungus | Aerobic | Degrades PAA via C2 hydroxylation and ring-opening reactions. frontiersin.org |

| Desulfosarcina sp. | Bacterium | Anaerobic | Capable of degrading PAA under sulfate-reducing conditions. nih.gov |

| Aspergillus niger | Fungus | Aerobic | Shows potential for degrading xenobiotic compounds including PAA. wustl.edu |

Role in Inter-organismal Chemical Communication and Interactions

Phenylacetic acid plays a significant role as a semiochemical, a chemical substance that carries a message, in a variety of interactions between organisms. Its functions range from acting as a pheromone in mammals and insects to being an allelochemical in plants and a signaling molecule in microbial communities.

In mammals, one of the most well-documented cases of PAA as a pheromone is in the Mongolian gerbil (Meriones unguiculatus). Research has identified Phenylacetic acid as a major component of the sebum from the ventral scent-marking gland of males, and it elicits a behavioral response in other gerbils. nih.gov This indicates its role in chemical communication related to territoriality or social status.

In the insect world, Phenylacetic acid has been identified as a component of the pheromone blend in several species. For instance, in the wheat stem sawfly (Cephus cinctus), PAA is one of the volatile compounds released by males that elicits an electrophysiological response in the antennae of both males and females, suggesting its involvement in attracting mates. usda.gov In the fruit fly, Drosophila melanogaster, while not a pheromone produced by the flies themselves, Phenylacetic acid present in food sources acts as a food aphrodisiac, enhancing male courtship behavior. nih.gov This highlights a fascinating interplay between environmental cues and reproductive behavior. The ionotropic receptor IR84a in Drosophila is responsible for detecting PAA. nih.gov

Phenylacetic acid also functions as an allelochemical, a compound produced by one organism that affects the growth, survival, or reproduction of another species. In plants, PAA can be released into the soil through root exudates or from decomposing plant tissues, where it can inhibit the germination and growth of neighboring plants. nih.govbibliotekanauki.pl For example, PAA has been identified in the root exudates of tobacco and rice and has been shown to have phytotoxic effects on other plants. conicet.gov.arglobalsciencebooks.info This allelopathic activity can influence plant community structure and succession.

Within the microbial realm, Phenylacetic acid is involved in chemical signaling and can modulate microbial behavior. In the bacterium Pseudomonas aeruginosa, PAA has been shown to disrupt quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation. researchgate.netfrontiersin.org By interfering with quorum sensing, PAA can attenuate the pathogenicity of this opportunistic pathogen. researchgate.net Furthermore, the catabolism of PAA itself can act as a regulatory signal in bacteria like Acinetobacter baumannii, influencing stress responses and biofilm formation. wustl.edu The production of PAA by certain bacteria can also deter the growth of competing microbes, thereby playing a role in shaping microbial communities. frontiersin.org

The diverse roles of Phenylacetic acid in inter-organismal communication are summarized in the table below.

| Organism(s) | Type of Interaction | Role of Phenylacetic Acid |

| Mongolian gerbil (Meriones unguiculatus) | Intraspecific Communication | Male pheromone for scent marking. nih.gov |

| Wheat stem sawfly (Cephus cinctus) | Intraspecific Communication | Component of the sex pheromone blend. usda.gov |

| Fruit fly (Drosophila melanogaster) | Plant-Insect Interaction | Food aphrodisiac, enhances male courtship. nih.gov |

| Various Plants (e.g., Tobacco, Rice) | Plant-Plant Interaction (Allelopathy) | Allelochemical that inhibits the growth of competing plants. conicet.gov.arglobalsciencebooks.info |

| Pseudomonas aeruginosa | Interspecific/Intraspecific Microbial Interaction | Quorum sensing inhibitor, attenuates virulence. researchgate.net |

| Acinetobacter baumannii | Intraspecific Microbial Interaction | Signaling molecule regulating stress response and biofilm formation. wustl.edu |

| Various Bacteria and Fungi | Interspecific Microbial Interaction | Antimicrobial compound, deters competing species. frontiersin.org |

Advanced Isotopic Studies and Mechanistic Insights Using Phenylacetic D7 Acid

Kinetic Isotope Effects (KIE) in Biochemical Reactions

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen is substituted with deuterium (B1214612) due to the doubling of the atomic mass. researchgate.net The study of KIEs provides valuable insights into the rate-determining steps and transition states of reactions. libretexts.org

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step of a reaction. numberanalytics.com